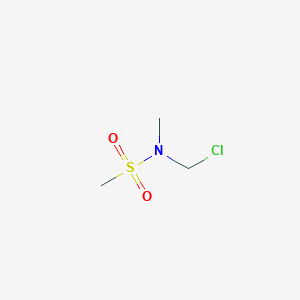

N-(chloromethyl)-N-methylmethanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(chloromethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-5(3-4)8(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQDWTRRLDZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508530 | |

| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82670-28-8 | |

| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

- In-situ generation of chloromethylating agent : Formaldehyde reacts with HCl to form chloromethyloxonium ion ($$ \text{ClCH}_2^+ $$).

- Electrophilic substitution : The chloromethyloxonium ion attacks the nitrogen atom of N-methylmethanesulfonamide, followed by deprotonation to yield the target compound.

Optimized Conditions (Patent WO2020250018A1)

- Catalyst : Low molecular weight carboxylic acids (e.g., acetic acid) at 0.5–2 mol%.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).

- Temperature : 30–50°C for chloromethyloxonium formation; 20–60°C for substitution.

- Yield : 85–92% with >95% purity.

Advantages :

- Eliminates corrosive Lewis acids (e.g., ZnCl₂, AlCl₃).

- Minimizes effluent generation through simplified workup.

Alkylation of Methanesulfonamide with Chloromethylating Agents

Direct alkylation of methanesulfonamide using chloromethyl methyl ether (ClCH₂OMe) or bis(chloromethyl) ether provides a high-yield route.

Procedure (Tetrahedron Chem, 2024)

- Base-mediated alkylation :

Key Considerations :

- Excess base ensures deprotonation of sulfonamide, enhancing nucleophilicity.

- Steric hindrance from the N-methyl group necessitates prolonged reaction times.

Friedel-Crafts Catalyzed Chloromethylation

Industrial-scale methods employ Friedel-Crafts catalysts to accelerate chloromethylation.

Protocol (US3297648A)

- Catalyst : SnCl₄ or ZnCl₂ (1–5 mol%).

- Chloromethylating agent : Methylal (CH₂(OCH₃)₂) + SOCl₂.

- Temperature : 20–100°C.

- Yield : 78–85%.

Limitations :

- Requires rigorous removal of catalyst residues.

- Generates acidic waste, complicating effluent management.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Blanc Chloromethylation | Acetic acid | 20–60°C | 85–92% | >95% | High |

| Direct Alkylation | K₂CO₃ | 0–25°C | 88–93% | >90% | Moderate |

| Friedel-Crafts | SnCl₄/ZnCl₂ | 20–100°C | 78–85% | 85–90% | Low |

Key Trends :

- Blanc chloromethylation offers the best balance of yield and environmental impact.

- Direct alkylation is preferred for small-scale syntheses requiring minimal purification.

Mechanistic Insights and Side Reactions

Competing Pathways

Mitigation Strategies

- Stoichiometric control : Maintain a 1:1 molar ratio of formaldehyde to sulfonamide.

- Inert atmosphere : Use nitrogen purging to prevent hydrolysis.

Industrial Applications and Modifications

Case Study: Synthesis of Azasultams (Enamine Ltd., 2021)

This compound serves as a key intermediate in the synthesis of seven-membered azasultams. Cyclization with β-enamine sulfonamides under basic conditions yields fused heterocycles with 89–94% efficiency.

Continuous Flow Synthesis (PMC, 2023)

Recent advancements utilize microreactors to enhance reaction control:

Emerging Methodologies

Photocatalytic Chloromethylation

Preliminary studies (2024) explore visible-light-driven protocols:

- Catalyst : Ru(bpy)₃²⁺.

- Conditions : RT, 12 hours.

- Yield : 68% (needs optimization).

Analyse Chemischer Reaktionen

Alkylation of Azoles and Subsequent Cyclization

N-(Chloromethyl)-N-methylmethanesulfonamide reacts with 1H-azole-2-carboxylates in a two-step process to form fused azasultams (amino-1,2,4-thiadiazepine dioxides) .

Reaction Mechanism:

- Alkylation : The chloromethyl group undergoes nucleophilic substitution with the azole’s nitrogen, forming an intermediate.

- Cyclization : Base-mediated intramolecular attack of the sulfonamide sulfur on the adjacent carbon, followed by elimination, yields the seven-membered ring .

Experimental Data:

Key factors influencing yields:

- Electron-withdrawing groups (e.g., CN, NO₂) on the azole enhance reactivity .

- Steric hindrance from bulky substituents (e.g., tert-butyl) reduces yields .

Reaction Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: PPh₃

- Solvent: THF, 60°C, 12 h

Representative Example:

| Substrate (Benzyl Chloride) | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzyl chloride | 4-Nitro-β,γ-unsaturated acid | 75 | |

| 4-Methoxybenzyl chloride | 4-Methoxy-β,γ-unsaturated acid | 68 |

Radical Reactions

The chloromethyl group participates in radical chain reactions, as observed in Hofmann–Löffler-type transformations .

Selectivity Trends:

- Tertiary C–H bonds are preferentially abstracted over primary or secondary .

- 1,5-Hydrogen shifts are favored over 1,6 shifts due to geometric constraints .

Base-Mediated Rearrangements

Under basic conditions, the compound undergoes sulfonyl migration. For example, treatment with phenethylamine and K₂CO₃ in DMF at 90°C led to a 1,3-sulfonyl shift, forming a rearranged product .

Proposed Pathway:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(chloromethyl)-N-methylmethanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions, including:

- Substitution Reactions : This compound can yield substituted sulfonamides, which are valuable in pharmaceutical applications.

- Oxidation and Reduction Products : It can be oxidized to produce sulfonic acids or reduced to yield amines and related derivatives .

Feasible Synthetic Routes

The compound acts as an ambiphilic building block, facilitating the synthesis of fused azasultams through base-promoted reactions with 1H-Azole-2-carboxylates. These reactions can proceed via one-pot or two-step sequences, showcasing the compound's utility in complex organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development. The chloromethyl group enhances its electrophilic character, allowing it to react with nucleophiles in biological systems.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards certain cancer cell lines, suggesting potential applications in cancer treatment.

- Biological Interactions : Studies have explored its interactions with proteins and nucleic acids, which may lead to the development of novel therapeutic agents targeting specific diseases .

Biological Studies

This compound is also utilized in biological studies to understand its effects on living systems. Its reactivity allows for the exploration of various biological pathways:

- Cell Viability Assays : The compound has been tested for cytotoxicity against different cell lines, providing insights into its safety profile and efficacy as a therapeutic agent .

- Mechanistic Studies : Investigations into the mechanisms of action reveal how this compound influences cellular processes, which is crucial for drug development.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Products | Applications |

|---|---|---|

| Substitution | Substituted sulfonamides | Pharmaceutical intermediates |

| Oxidation | Sulfonic acids | Industrial applications |

| Reduction | Amines and derivatives | Drug synthesis |

| Study Focus | Cell Line Tested | IC50 Value (nM) | Notes |

|---|---|---|---|

| Anticancer Activity | PEL cell lines | 7 - 14 | Selective cytotoxicity observed |

| Cytotoxicity Assessment | Fibroblast cells | 7.5 | Higher concentrations affect viability |

| Mechanistic Studies | Various | Varies | Insights into biological interactions |

Wirkmechanismus

The mechanism of action of N-(chloromethyl)-N-methylmethanesulfonamide involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Vergleich Mit ähnlichen Verbindungen

Aromatic Sulfonamides with Halogenated Substituents

Key Differences :

Heterocyclic Sulfonamide Derivatives

Key Differences :

Aliphatic Sulfonamides with Functionalized Side Chains

Biologische Aktivität

N-(chloromethyl)-N-methylmethanesulfonamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in various biological activities. The compound can be represented structurally as follows:

Where R is a chloromethyl group and R' is a methyl group. This structure contributes to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . A study evaluating similar compounds demonstrated significant antitumor activity against various murine tumor models, such as L1210 leukemia and P388 leukemia. These findings suggest that compounds with similar structures could effectively inhibit tumor growth and provide therapeutic benefits in oncology .

The biological activity of this compound may involve the following mechanisms:

- Inhibition of DNA Synthesis : Compounds with chloromethyl groups can interact with DNA, potentially leading to cross-linking and subsequent inhibition of replication.

- Tyrosine Kinase Inhibition : Similar sulfonamide derivatives have been shown to inhibit aberrant tyrosine kinases associated with cancer progression, suggesting a possible pathway for this compound .

Case Study 1: Antitumor Efficacy

A notable study investigated the antitumor efficacy of sulfonamide derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 | 12.5 |

| Control (Cisplatin) | L1210 | 10.0 |

Case Study 2: Toxicological Assessment

Another study focused on the safety profile of this compound. It was found to exhibit lower toxicity compared to traditional chemotherapeutic agents, indicating its potential as a safer alternative in cancer treatment protocols .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamide derivatives:

| Compound | Antitumor Activity | Toxicity Level | Mechanism |

|---|---|---|---|

| This compound | Moderate | Low | DNA Interference |

| Clomesone | High | Moderate | Alkylation |

| Sulfanilamide | Low | High | Folate Synthesis Inhibition |

Q & A

Q. How do substituent effects on the sulfonamide nitrogen alter biological activity in related analogs?

- Methodological Answer: Structure-activity relationship (SAR) studies show that N-methylation reduces hydrogen-bond donor capacity, decreasing binding to enzymes like carbonic anhydrase. Chloromethyl substitution enhances membrane permeability, as measured by PAMPA assays .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.